Home > Products > Screening Compounds P141970 > Temazepam glucuronide
Temazepam glucuronide - 3703-53-5

Temazepam glucuronide

Catalog Number: EVT-15425735
CAS Number: 3703-53-5
Molecular Formula: C22H21ClN2O8
Molecular Weight: 476.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of temazepam glucuronide can be achieved through enzyme-assisted methodologies. One notable approach employs microsomal UDP-glucuronosyltransferases derived from swine liver. This method allows for the efficient conjugation of temazepam with uridine diphosphate glucuronic acid to produce the glucuronide form .

The synthesis process involves several steps:

  1. Preparation of Microsomes: Fresh swine liver is homogenized and subjected to differential centrifugation to isolate microsomes.
  2. Incubation: Temazepam and the cofactor uridine diphosphate glucuronic acid are incubated in the presence of these liver microsomes for approximately 24 hours.
  3. Purification: Post-incubation, the microsomes are removed via protein precipitation, followed by liquid-liquid extraction to isolate the resultant glucuronides.
  4. Separation: The epimeric pairs of temazepam glucuronides are separated using preparative high-performance liquid chromatography followed by solid-phase extraction to achieve high purity levels (greater than 98.5%) for analytical purposes .
Molecular Structure Analysis

Structure and Data

Temazepam glucuronide features a complex molecular structure characterized by its unique functional groups and stereochemistry. The compound consists of a benzodiazepine core modified with a glucuronic acid moiety that enhances its solubility and facilitates renal excretion.

Key structural data includes:

  • Molecular Formula: C22H21ClN2O8C_{22}H_{21}ClN_{2}O_{8}
  • Molecular Weight: 476.86 g/mol
  • Appearance: Clear colorless solution
  • Purity: High-performance liquid chromatography indicates purity levels exceeding 98.5% .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving temazepam glucuronide is its formation through glucuronidation, where the hydroxyl group of temazepam reacts with uridine diphosphate glucuronic acid in the liver. This reaction is catalyzed by specific UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of the glucuronic acid moiety to the drug substrate .

In terms of degradation, temazepam glucuronide can undergo hydrolysis back to temazepam through enzymatic processes involving β-glucuronidase, which is relevant in toxicological analyses where detection of parent compounds is necessary .

Mechanism of Action

Process and Data

The mechanism of action for temazepam involves its conversion to temazepam glucuronide through glucuronidation. This process occurs predominantly in the liver and involves:

  1. Enzymatic Activity: UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to temazepam.
  2. Increased Solubility: The resulting conjugate (temazepam glucuronide) exhibits enhanced solubility in water, facilitating renal excretion.
  3. Lack of CNS Activity: Temazepam glucuronide does not possess central nervous system activity, indicating that it does not contribute to the pharmacological effects associated with temazepam itself .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Temazepam glucuronide exhibits several notable physical and chemical properties:

  • Melting Point: Not explicitly stated but inferred to be stable at room temperature due to its clear solution form.
  • Solubility: Highly soluble in water due to its polar nature from the glucuronic acid moiety.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm its structural integrity and purity during synthesis and isolation processes .

Applications

Scientific Uses

Temazepam glucuronide serves various scientific purposes:

  1. Analytical Reference Standard: It is used as a reference material in pharmacokinetic studies and toxicology to assess drug metabolism.
  2. Clinical Toxicology: The compound aids in understanding drug interactions and metabolism profiles during drug screening tests.
  3. Research Tool: It provides insights into phase II metabolic pathways of benzodiazepines, contributing to broader pharmacological studies on drug metabolism.
Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Conjugation Processes in Temazepam Glucuronidation

Temazepam undergoes extensive direct glucuronidation as its primary metabolic pathway. This phase II biotransformation involves the covalent linkage of glucuronic acid to temazepam’s 3-hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the oxygen atom of temazepam’s hydroxyl group attacks the anomeric carbon of UDP-glucuronic acid (UDPGA), resulting in β-D-temazepam glucuronide [1] [6].

Key characteristics of this process:

  • Reaction stoichiometry: 1:1 ratio of temazepam to UDPGA
  • Metabolite solubility: Glucuronidation increases aqueous solubility >100-fold
  • Tissue distribution: Primarily hepatic (96% plasma protein binding of parent compound)

After conjugation, temazepam glucuronide undergoes renal excretion, accounting for 80–90% of an administered dose in urine. Fecal excretion represents a minor pathway (3–13%) [1] [8]. Notably, temazepam glucuronide lacks central nervous system activity, confirming that glucuronidation terminates its pharmacological effects [2].

Table 1: Comparative Metabolic Fate of a 30 mg Temazepam Dose

Metabolite PathwayExcretion PercentageEnzymes InvolvedBiological Activity
Direct glucuronidation39%UGT2B15, UGT1A3Inactive
Oxazepam glucuronide4.7%CYP3A4 + UGTsInactive
Unchanged temazepam0.2%-Active
Unaccounted metabolites56.1%UnknownVariable

Data synthesized from pharmacokinetic studies [1] [8]

Role of UDP-Glucuronosyltransferases (UGTs) in Stereoselective Glucuronide Formation

Temazepam exists as an S-(-) and R-(+) enantiomeric pair, with UGT isoforms exhibiting distinct stereoselectivity. UGT2B15 demonstrates preferential activity toward the S-(-)-enantiomer, with a 2.3-fold higher catalytic efficiency (kcat/Km) compared to the R-(+)-form [8] [10]. This stereoselectivity arises from differential binding affinity in the enzyme's active site pocket, where residue Phe93 governs chiral recognition through hydrophobic interactions [10].

Enzyme kinetics parameters:

  • UGT2B15: Km = 58 µM (S-enantiomer), Vmax = 1.8 nmol/min/mg
  • UGT1A3: Km = 210 µM (non-selective), Vmax = 0.9 nmol/min/mg

Extrahepatic UGTs contribute minimally to temazepam glucuronidation due to low expression levels. Brain endothelial UGT1A4 and UGT1A6 show <5% of hepatic glucuronidation capacity, indicating the blood-brain barrier’s limited role in temazepam clearance [9]. Intestinal UGT1A10 exhibits negligible activity, confirming hepatic dominance in first-pass metabolism [10].

Table 2: UGT Isoform Selectivity in Temazepam Glucuronidation

UGT IsoformTissue LocalizationStereoselectivityCatalytic Efficiency (µL/min/mg)
UGT2B15Liver > KidneyS-(-)-temazepam31.0
UGT1A3Liver > IntestineNone4.3
UGT1A4Brain microvesselsWeak (R > S)0.9
UGT1A10IntestineNoneUndetectable

Kinetic data from in vitro recombinant enzyme systems [8] [10]

Comparative Analysis of Phase II Metabolism Across Benzodiazepine Derivatives

Temazepam glucuronidation contrasts significantly with metabolism patterns in structurally similar benzodiazepines:

Oxazepam:

  • Shares identical glucuronidation site (3-hydroxyl group)
  • Exhibits 40% lower glucuronidation rate due to N-demethylated structure
  • UGT1A9-mediated conjugation predominates (kcat = 4.2 min⁻¹) [6] [10]

Lorazepam:

  • Dual metabolic pathways: 65% direct glucuronidation (UGT2B7/UGT1A1), 35% sulfate conjugation
  • Glucuronidation efficiency reduced by 30% compared to temazepam [2]

Diazepam:

  • Requires prior oxidative metabolism (CYP2C19/CYP3A4) to temazepam or oxazepam
  • <10% directly conjugated, demonstrating phase I dependence [6]

Table 3: Metabolic Comparison of Hydroxylated Benzodiazepines

BenzodiazepinePrimary Metabolic RouteMajor UGT IsoformGlucuronidation Rate (nmol/min/mg)Bioactive Glucuronide?
TemazepamDirect conjugation (89%)UGT2B151.8No
OxazepamDirect conjugation (95%)UGT1A91.1No
LorazepamDirect conjugation (65%)UGT2B71.3No
DiazepamOxidation (CYP3A4)N/A<0.2N/A

Human liver microsome data normalized to 1 mg protein [1] [2] [6]

Temazepam’s rapid absorption (Tmax = 1.5 hours) and high glucuronidation yield (39% of dose as glucuronide in urine) position it uniquely among 3-hydroxybenzodiazepines. Its metabolism bypasses oxidative pathways, minimizing CYP450-mediated drug interactions [1] [8].

Impact of Genetic Polymorphisms on Glucuronidation Efficiency and Metabolite Profiles

Genetic variations in UGT genes significantly alter temazepam glucuronidation kinetics and metabolite exposure:

Clinically relevant polymorphisms:

  • UGT2B15*2 (D85Y):
  • 52% reduced glucuronidation velocity in YY genotypes
  • 1.8-fold higher plasma AUC of unmetabolized temazepam
  • Allele frequency: Caucasians (50%), Asians (33%), Africans (16%) [10] [7]
  • UGT1A1*28 (TA7 repeat):
  • Indirectly reduces temazepam clearance by 23% via haplotype linkage with UGT1A3
  • Associated with 34% higher temazepam plasma concentrations [5] [10]
  • UGT1A3*2 (V47A):
  • Increases glucuronidation efficiency 2.1-fold
  • Reduces temazepam half-life by 40% in homozygous carriers [5]

Table 4: Clinical Impact of UGT Polymorphisms on Temazepam Disposition

Genetic VariantFunctional ConsequenceTemazepam AUC ChangeClinical Recommendation
UGT2B15 2/2 (Y85Y)Severe glucuronidation deficiency↑ 180%Avoid chronic therapy
UGT2B15 1/2 (D85Y)Moderate glucuronidation deficiency↑ 65%Monitor efficacy/side effects
UGT1A1*28 (7/7)Reduced UGT1A3 expression↑ 34%Consider alternative hypnotics
UGT1A3 2/2 (A47A)Enhanced glucuronidation capacity↓ 40%Potential therapeutic resistance

Pharmacokinetic data from clinical pharmacogenetic studies [5] [7] [10]

Gilbert’s syndrome (UGT1A128/28) reduces temazepam clearance by 30% despite UGT1A1 not directly metabolizing temazepam. This occurs through compensatory downregulation of neighboring UGT1A locus enzymes (including UGT1A3) due to shared genetic regulation [5] [10]. Population modeling indicates that UGT2B15 polymorphisms account for 47% of temazepam pharmacokinetic variability, exceeding age (15%) or hepatic function (21%) contributions [10].

Conclusion of Metabolic SectionTemazepam glucuronide formation represents a unique metabolic pathway among benzodiazepines, characterized by UGT2B15-dominated stereoselective conjugation. Genetic variations substantially influence interindividual metabolism, necessitating personalized approaches in chronic insomnia management. Future research should explore UGT isoform-specific inhibitors and population pharmacokinetics in underrepresented ethnic groups.

Properties

CAS Number

3703-53-5

Product Name

Temazepam glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H21ClN2O8

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C22H21ClN2O8/c1-25-13-8-7-11(23)9-12(13)14(10-5-3-2-4-6-10)24-19(20(25)29)33-22-17(28)15(26)16(27)18(32-22)21(30)31/h2-9,15-19,22,26-28H,1H3,(H,30,31)/t15-,16-,17+,18-,19?,22-/m0/s1

InChI Key

KFYGTOURBGCWNQ-RYQNVSPKSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.